molecular formula C34H24N2O4 B4960884 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid

4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid

Cat. No.: B4960884
M. Wt: 524.6 g/mol
InChI Key: YFFSUZJKWMOXDT-UHFFFAOYSA-N
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Description

4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid is a complex organic compound featuring an imidazole ring substituted with phenoxyphenyl groups and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-phenoxybenzoic acid, which can be synthesized by oxidizing 4-phenoxyacetophenone using sodium hypochlorite in the presence of polyethylene glycol (PEG)-400 as a phase transfer catalyst . The imidazole ring is then constructed through cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The imidazole ring can be reduced using suitable reducing agents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy groups can lead to the formation of quinones, while reduction of the imidazole ring can yield dihydroimidazole derivatives.

Mechanism of Action

The mechanism of action of 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity. The phenoxy groups enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid is unique due to its combination of an imidazole ring and phenoxyphenyl groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for various applications.

Properties

IUPAC Name

4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24N2O4/c37-34(38)26-13-11-25(12-14-26)33-35-31(23-15-19-29(20-16-23)39-27-7-3-1-4-8-27)32(36-33)24-17-21-30(22-18-24)40-28-9-5-2-6-10-28/h1-22H,(H,35,36)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFSUZJKWMOXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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